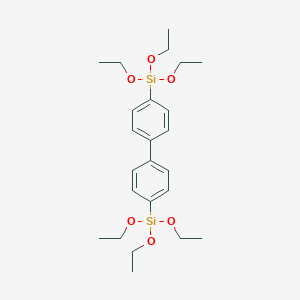

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

概要

説明

4,4’-Bis(triethoxysilyl)-1,1’-biphenyl is a compound used in the preparation of chiral mesoporous materials. These materials are prepared with purely organic monomers employing an enantiomerically pure biphenyl bis-siloxane as a dopant along with simple 4,4’-bis(triethoxysilyl)-1,1’-biphenyl as the bulk material .

Synthesis Analysis

The synthesis of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl involves the use of 1,2-bis(triethoxysilyl)ethane (BTESE) and ethanol as the precursor and solvent, respectively . The synthesis of a series of PMOs has been accomplished typically by resorting to the co-condensation of the mixed precursors of tetraalkoxysilane and bridged organosiloxane .Molecular Structure Analysis

In PMOs, the organic groups are located within the channel walls as bridges between the Si centers . The organic functionalization of these solids permits the tuning of surface properties (hydrophilicity, hydrophobicity and binding to guest molecules), alterations of surface reactivity; protection of the surface from attack; and modification of the bulk properties (for example, mechanical or optical properties) of the material .Chemical Reactions Analysis

Chiral mesoporous materials have been prepared with purely organic monomers employing an enantiomerically pure biphenyl bis-siloxane as a dopant along with simple 4,4’-bis(triethoxysilyl)-1,1’-biphenyl as the bulk material . The organic functional groups in the frameworks of these solids allow tuning of the surface properties and modification of the bulk properties of the material .科学的研究の応用

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

“4,4’-Bis(triethoxysilyl)-1,1’-biphenyl” is used as a precursor in the synthesis of Periodic Mesoporous Organosilicas (PMOs) . PMOs are a type of inorganic-organic hybrid material with a periodic nanostructure and have been synthesized from a variety of precursors . The synthesis of PMOs can be adjusted by changing synthetic parameters such as template, additives, pH value, and temperature .

Catalysis

PMOs synthesized using “4,4’-Bis(triethoxysilyl)-1,1’-biphenyl” have shown great potential in the field of catalysis . The tunable composition, morphology, and evenly distributed hydrophobic organic groups in the framework of these PMOs make them suitable for various catalytic applications .

Environmental Remediation

The unique properties of PMOs, including their tunable composition and morphology, make them useful in environmental remediation . The hydrophobic organic groups within the PMO framework can interact with pollutants, aiding in their removal .

Biology and Pharmacy

PMOs synthesized from “4,4’-Bis(triethoxysilyl)-1,1’-biphenyl” have potential applications in biology and pharmacy . Their unique properties, such as their tunable composition and morphology, make them suitable for various biological and pharmaceutical applications .

Analytical Chemistry

The unique properties of PMOs, including their tunable composition and morphology, make them useful in analytical chemistry . They can be used in a variety of analytical techniques, including chromatography and spectroscopy .

Microelectronics

PMOs synthesized from “4,4’-Bis(triethoxysilyl)-1,1’-biphenyl” have potential applications in microelectronics . Their unique properties, such as their tunable composition and morphology, make them suitable for various microelectronic applications .

Safety and Hazards

将来の方向性

The PMOs with tunable composition, morphology, and even-distributed hydrophobic organic groups in the framework endow such periodic mesoporous hybrids with great potentials in the fields of catalysis, environmental remediation, biology, pharmacy, analytical chemistry, and microelectronics . The synthesis chemistry of PMOs and application development would particularly and continuously appeal to the researchers in chemistry and materials science in the future .

作用機序

Target of Action

As a silsesquioxane precursor, it is primarily used in the preparation of mesoporous organic materials . These materials have a wide range of applications in various fields, including catalysis, adsorption, and drug delivery.

Mode of Action

The compound interacts with its targets through a process known as evaporation-induced self-assembly (EISA) . This process involves the formation of a sol-gel network, which eventually leads to the creation of mesoporous materials .

Biochemical Pathways

The compound’s ability to tune silica networks makes it useful in applications related to molecular separation .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis product is ethanol , which is well-absorbed and widely distributed in the body. Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities can result in metabolic acidosis, CNS depression, and death due to respiratory arrest .

Result of Action

The molecular and cellular effects of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl’s action are largely dependent on its application. In the context of mesoporous material synthesis, the compound contributes to the formation of highly ordered and stable structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl. For instance, moisture and water can lead to the formation of additional ethanol . The compound’s boiling point is 203-206 °C at 0.3 mm Hg , suggesting that it is stable under normal environmental conditions but can be volatile under reduced pressure.

特性

IUPAC Name |

triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDGHJJHKCUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160173-37-5 | |

| Record name | 4,4′-Bis(triethoxysilyl)biphenyl homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160173-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60565963 | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl | |

CAS RN |

123640-93-7 | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

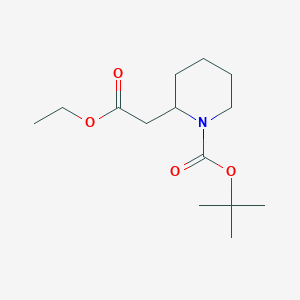

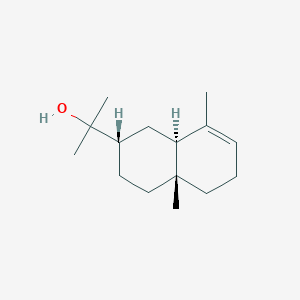

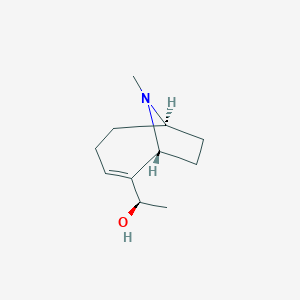

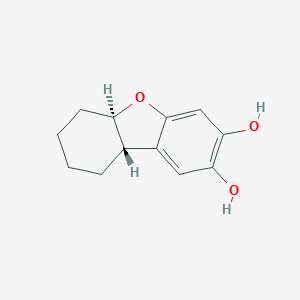

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl suitable for creating hybrid organic-inorganic materials?

A: 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl possesses both organic (the biphenyl group) and inorganic (the triethoxysilyl groups) components. The triethoxysilyl groups readily participate in hydrolysis and condensation reactions, enabling the formation of siloxane (Si-O-Si) networks. This allows for the creation of hybrid organic-inorganic materials where the biphenyl group introduces specific functionalities within a robust silica-based framework [, , , ].

Q2: How does the structure of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl influence its ability to form nanofibers?

A: The molecular structure of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl plays a crucial role in its ability to form nanofibers via electrospinning. The biphenyl group provides rigidity and promotes linear chain formation, while the hydrolyzed triethoxysilyl groups can crosslink these chains through siloxane bonds, enhancing the fiber's mechanical strength [].

Q3: Can 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl-derived materials be used for energy storage applications?

A: Yes, research demonstrates that mesoporous silicon oxycarbide (SiOC) derived from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl shows promise as an anode material for both lithium and sodium-ion batteries. The material's mesoporosity and carbon content, inherited from the parent compound, contribute to its enhanced capacity and rate capabilities compared to conventional bulk SiOC [].

Q4: What makes 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl a potential candidate for high-temperature lubrication?

A: Organosilica networks synthesized from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl exhibit promising high-temperature friction-reducing properties. Studies show that these materials can achieve friction coefficients as low as 0.01 at elevated temperatures, exceeding the performance of benchmark lubricants like graphite. This behavior is attributed to the material's softening at temperatures above 120 °C, enabling effective lubrication [].

Q5: How is 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl utilized in acoustic waveguides?

A: Thin films derived from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl through sol-gel processes demonstrate potential for use in acoustic waveguides. These films, when deposited on piezoelectric quartz microsensors, can effectively trap acoustic energy, leading to improved sensor sensitivity and performance. This application highlights the versatility of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl in advanced technological fields [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)

![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)